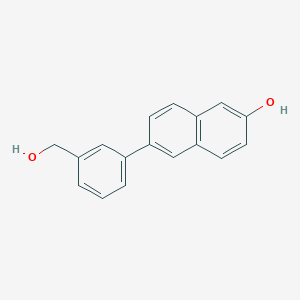

6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H14O2 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

6-[3-(hydroxymethyl)phenyl]naphthalen-2-ol |

InChI |

InChI=1S/C17H14O2/c18-11-12-2-1-3-13(8-12)14-4-5-16-10-17(19)7-6-15(16)9-14/h1-10,18-19H,11H2 |

InChI Key |

ZZSSSCGWUUMKKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC3=C(C=C2)C=C(C=C3)O)CO |

Origin of Product |

United States |

Reductive Elimination:this is the Final Step of the Catalytic Cycle, Where the Two Organic Ligands on the Palladium Ii Complex Couple to Form the Desired Carbon Carbon Bond of the Biaryl Product.numberanalytics.comthe Pd 0 Catalyst is Regenerated in This Process and Can then Re Enter the Catalytic Cycle. the Nature of the Ligands on the Palladium Center Can Influence the Rate of Reductive Elimination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for a complete assignment of the molecular structure.

Proton (1H) Nuclear Magnetic Resonance (NMR) Analysis

Proton (1H) NMR spectroscopy of 6-(3-(hydroxymethyl)phenyl)naphthalen-2-ol is anticipated to provide a detailed map of the proton environments within the molecule. The spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on both the naphthalene (B1677914) and phenyl rings, the benzylic protons of the hydroxymethyl group, and the protons of the two hydroxyl groups.

The aromatic region, typically observed between 6.5 and 8.0 ppm, will likely show a complex series of multiplets due to the spin-spin coupling between adjacent protons. libretexts.org Protons on the naphthalene ring system are expected to resonate at slightly different chemical shifts from those on the phenyl ring due to the differing electronic environments. The specific substitution pattern on both rings will dictate the observed coupling patterns (e.g., doublets, triplets, and multiplets).

The benzylic protons of the -CH2OH group are expected to appear as a singlet around 4.5-5.0 ppm. The signal for the alcoholic proton (-CH2OH ) and the phenolic proton (-OH ) can vary in their chemical shift and may appear as broad singlets. Their exact position is sensitive to factors such as solvent, concentration, and temperature. A "D2O shake" experiment can confirm these peaks, as the protons will exchange with deuterium, causing their signals to disappear from the spectrum. libretexts.org

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Naphthalene & Phenyl Rings) | 7.0 - 8.0 | Multiplets |

| Benzylic (-CH2OH) | ~4.7 | Singlet |

| Phenolic (-OH) | Variable (Broad) | Singlet |

Carbon-13 (13C) Nuclear Magnetic Resonance (NMR) Analysis

The 13C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a distinct signal. The aromatic carbons of the naphthalene and phenyl rings are expected to resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. researchgate.net The carbon atom bearing the phenolic hydroxyl group and the carbon atoms at the fusion of the two naphthalene rings will have characteristic chemical shifts within this range.

The benzylic carbon of the hydroxymethyl group (-C H2OH) is anticipated to appear in the range of 60-70 ppm. The exact chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents (the hydroxyl group, the hydroxymethylphenyl group, and the phenyl group itself).

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (Naphthalene & Phenyl Rings) | 110 - 160 |

Heteronuclear NMR Studies (e.g., 11B, 15N, 19F NMR) for Derivatives

While not directly applicable to this compound itself, the formation of derivatives allows for the use of heteronuclear NMR techniques. For instance, if a derivative containing a boron (B), nitrogen (N), or fluorine (F) atom is synthesized, 11B, 15N, or 19F NMR spectroscopy can be employed, respectively.

These techniques are highly sensitive to the local electronic environment around the heteroatom. For example, the formation of a boronate ester with the diol system would allow for 11B NMR, which is very useful in investigating boron compounds. organicchemistrydata.org Similarly, incorporation of a fluorine-containing moiety would enable 19F NMR studies, which offer a wide chemical shift range and high sensitivity, providing detailed structural information. nih.gov These methods are invaluable for confirming the successful synthesis of derivatives and for probing subtle electronic and structural changes resulting from derivatization.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques provide a unique "fingerprint" for a compound and are sensitive to the types of chemical bonds and functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. A prominent feature will be a broad absorption band in the region of 3200-3600 cm-1, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. libretexts.org The broadness of this peak is due to hydrogen bonding. blogspot.com

The C-O stretching vibrations of the primary alcohol and the phenol (B47542) are expected to appear in the 1000-1260 cm-1 region. spectroscopyonline.com Aromatic C-H stretching vibrations will likely be observed as a group of weaker bands just above 3000 cm-1. The aromatic C=C stretching vibrations will give rise to several sharp to medium intensity bands in the 1450-1600 cm-1 region. Finally, out-of-plane C-H bending vibrations for the substituted aromatic rings will appear in the 650-900 cm-1 region, and the pattern of these bands can provide information about the substitution pattern of the aromatic rings.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (Broad) |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Alcohol/Phenol C-O | C-O Stretch | 1000 - 1260 |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that are strong in Raman spectra are often weak or absent in FTIR, and vice versa.

For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the aromatic rings. The symmetric "breathing" modes of the naphthalene and phenyl rings are typically strong in the Raman spectrum and would be expected in the fingerprint region. The C-C stretching vibrations of the aromatic skeleton would also give rise to prominent Raman bands. The O-H stretching vibrations, while strong in FTIR, are generally weak in Raman spectra. The non-polar C-C bonds of the aromatic rings will show strong Raman signals, providing a clear fingerprint of the aromatic framework of the molecule. researchgate.netchemicalbook.com

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For the molecular formula C₁₇H₁₄O₂, the calculated exact mass is 250.0994 g/mol . An experimental HRMS measurement would be expected to yield a value extremely close to this, confirming the compound's elemental composition. The analysis would also reveal the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺), which would be a critical piece of data for a characterization table.

A detailed analysis would also involve examining the fragmentation pattern. When the molecular ion breaks apart in the mass spectrometer, it forms characteristic fragment ions. Analyzing the m/z values of these fragments would help to elucidate the molecule's structure. For this compound, potential fragmentation pathways could include the loss of the hydroxymethyl group (CH₂OH), water (H₂O), or cleavage at the bond connecting the phenyl and naphthalene rings. A data table listing the observed m/z values and the corresponding proposed fragment structures would be essential for this section.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Profiling

These techniques investigate how the molecule interacts with light, providing insight into its electronic structure and potential applications in areas like fluorescence imaging or sensing.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The spectrum for this compound would be expected to show characteristic absorption bands (λ_max_) corresponding to π-π* electronic transitions within the conjugated naphthalene and phenyl ring systems. To properly characterize the compound, spectra would need to be recorded in various solvents to create a data table of λ_max_ values, which would be necessary to evaluate any solvatochromic effects.

Fluorescence Spectroscopy, Quantum Yields, and Emission Characteristics

As an extended aromatic system, this compound is likely to be fluorescent. Fluorescence spectroscopy would measure the light emitted by the compound after it absorbs light. Key data points would include the maximum emission wavelength (λ_em_) and the fluorescence quantum yield (Φ_F_), which is a measure of the efficiency of the fluorescence process. These properties are highly dependent on the solvent environment. A comprehensive study would involve measuring these parameters in a range of solvents and presenting the results in a data table, along with the calculated Stokes shift (the difference between the absorption and emission maxima).

Solvatochromic Behavior of this compound and its Analogs

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. The presence of hydroxyl groups in this compound suggests it may exhibit significant solvatochromic shifts due to interactions like hydrogen bonding with solvent molecules. A detailed analysis would require plotting the spectral shifts against solvent polarity parameters (like the Lippert-Mataga plot) to understand the nature of the electronic transitions and the change in dipole moment upon excitation. This section would necessitate a data table comparing absorption and emission maxima across a series of solvents with varying polarities.

X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If suitable crystals of this compound could be grown, this technique would provide a wealth of structural information. The essential data, which would be presented in a detailed crystallographic data table, includes:

Crystal system (e.g., monoclinic, orthorhombic)

Space group

Unit cell dimensions (a, b, c, α, β, γ)

Key bond lengths and angles

Information on intermolecular interactions , such as hydrogen bonding involving the hydroxyl groups, which would dictate the crystal packing.

Without access to published research containing this specific experimental data for this compound, any attempt to write the requested article would be speculative.

Rotational Spectroscopy for Gas-Phase Structural and Conformational Studies

A comprehensive review of scientific literature and spectroscopic databases indicates that specific experimental data from rotational spectroscopy studies on this compound are not publicly available. Rotational spectroscopy, a high-resolution technique that measures the absorption of microwave radiation by molecules in the gas phase, provides precise information on molecular geometry and the distribution of different conformers.

While this technique has been successfully applied to determine the structure of various aromatic molecules, including substituted naphthalenes, a dedicated study on this compound has not been reported. Such a study would be invaluable for unambiguously determining its principal moments of inertia, rotational constants, and the dihedral angles defining its three-dimensional structure, free from intermolecular interactions present in condensed phases. Furthermore, the analysis of the spectra of different isotopic species (e.g., ¹³C or ¹⁸O) would allow for a precise determination of atomic coordinates.

The presence of two flexible torsion angles—the C-C bond connecting the phenyl and naphthalenyl rings and the C-O bond of the hydroxymethyl group—suggests that this compound may exist as a mixture of several stable conformers in the gas phase. Rotational spectroscopy would be the ideal technique to identify these conformers and accurately characterize their individual geometries and relative energies.

Given the absence of experimental data, any discussion of the gas-phase structure and conformational landscape of this specific molecule remains speculative and would require dedicated quantum chemical calculations and subsequent experimental validation by rotational spectroscopy.

Computational and Theoretical Investigations of 6 3 Hydroxymethyl Phenyl Naphthalen 2 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-electron systems. nih.govnih.gov For 6-(3-(hydroxymethyl)phenyl)naphthalen-2-ol, DFT calculations, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), can elucidate its ground state properties. nih.govnih.gov These studies provide a fundamental understanding of the molecule's stability, geometry, and electronic distribution.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. nih.gov For a flexible molecule like this compound, which has a rotatable bond between the phenyl and naphthalene (B1677914) rings, conformational analysis is crucial. This involves calculating the energy of various rotational isomers (conformers) to identify the global minimum and other low-energy structures.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) This table presents hypothetical data for illustrative purposes based on typical DFT calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | C(6)-C(1') (Naphthyl-Phenyl) | 1.485 Å |

| Bond Length | C(2)-O(H) | 1.365 Å |

| Bond Length | C(3')-C(H₂OH) | 1.510 Å |

| Dihedral Angle | C(5)-C(6)-C(1')-C(2') | -42.5° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalen-2-ol ring system, which is activated by the hydroxyl group. The LUMO is likely distributed across the π-conjugated system of both aromatic rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.org A small energy gap suggests high polarizability and chemical reactivity, indicating that the molecule can be easily excited. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap (Theoretical) This table presents hypothetical data for illustrative purposes based on typical DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 eV |

| LUMO Energy | -1.20 eV |

| HOMO-LUMO Gap (ΔE) | 4.65 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

In this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the hydroxyl and hydroxymethyl groups, identifying them as primary sites for hydrogen bonding and electrophilic interactions. The aromatic protons would exhibit positive potential. This analysis helps in understanding intermolecular interactions and the molecule's binding behavior. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Transitions and Photophysical Predictions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their excited states. nih.gov This method is widely used to predict electronic absorption spectra (UV-Vis spectra) by calculating the vertical excitation energies and oscillator strengths of electronic transitions. cnr.it

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) corresponding to the principal electronic transitions, such as the HOMO → LUMO transition. These calculations are essential for understanding the molecule's color, photostability, and potential applications in materials science. The accuracy of TD-DFT predictions can depend on the choice of the functional. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the calculated wave function into a set of localized orbitals representing core electrons, lone pairs, and bonds. mpg.deq-chem.com This method is particularly useful for quantifying electron delocalization and intramolecular interactions. researchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are highly effective at predicting various spectroscopic parameters, which can be used to interpret and assign experimental spectra.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. nist.gov For this compound, these calculations would help assign specific vibrational modes, such as the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic rings, and C-C stretching within the naphthalene and phenyl skeletons. scirp.orgresearchgate.net

Table 3: Selected Predicted Vibrational Frequencies (Theoretical) This table presents hypothetical data for illustrative purposes based on typical DFT calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Description |

|---|---|---|

| ν(O-H) | 3450 | Hydroxyl group stretch (naphthalene) |

| ν(O-H) | 3380 | Hydroxymethyl group stretch |

| ν(C-H) | 3065 | Aromatic C-H stretch |

| ν(C=C) | 1610, 1585 | Aromatic ring C-C stretch |

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (δ). nih.gov These theoretical predictions are invaluable for assigning complex ¹H and ¹³C NMR spectra. nih.gov By calculating the chemical shifts for the optimized geometry of this compound and comparing them to experimental data, one can confirm the molecular structure and its conformation in solution.

Table 4: Selected Predicted ¹³C NMR Chemical Shifts (Theoretical) This table presents hypothetical data for illustrative purposes based on typical DFT calculations, referenced to a standard.

| Carbon Atom | Calculated Chemical Shift (δ, ppm) |

|---|---|

| C-2 (bearing -OH) | 155.2 |

| C-6 (bearing phenyl) | 138.5 |

| C-3' (bearing -CH₂OH) | 142.1 |

| -CH₂OH | 64.8 |

Theoretical Assessment of Nonlinear Optical (NLO) Properties

There is no published data regarding the calculated dipole moment, polarizability, or first and second hyperpolarizabilities of this compound. Such studies, typically employing computational methods like Density Functional Theory (DFT), are essential for predicting a molecule's potential in NLO applications, which include technologies like optical switching and frequency conversion. Without these foundational calculations, any discussion of its NLO characteristics would be purely speculative.

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

Similarly, the scientific literature lacks any studies involving molecular dynamics (MD) simulations for this compound. MD simulations are crucial for understanding the dynamic behavior of a compound at the atomic level, including its conformational changes, stability, and how it interacts with other molecules or a solvent environment. Analysis of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which would be derived from such simulations, is therefore also unavailable. This information is vital for predicting the compound's behavior in condensed phases and its potential for forming stable complexes or materials.

Due to the absence of specific research on this compound in these advanced computational areas, a scientifically accurate and detailed article on these subjects cannot be constructed at this time. Further research and publication in peer-reviewed journals would be required to provide the necessary data for such an analysis.

Chemical Transformations and Derivatization Strategies for 6 3 Hydroxymethyl Phenyl Naphthalen 2 Ol

Functionalization Reactions at the Naphthalene (B1677914) Core of 6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol

The naphthalene core of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The directing effects of the existing substituents, primarily the hydroxyl group at the 2-position, play a crucial role in determining the regioselectivity of these reactions.

The hydroxyl group is a strongly activating, ortho-, para-directing group. In the case of 2-naphthol, the most reactive positions for electrophilic substitution are typically the 1- and 3-positions. However, the steric bulk of the phenyl substituent at the 6-position may influence the accessibility of these sites.

Electrophilic Alkylation and Acylation:

Friedel-Crafts alkylation and acylation are common methods for introducing alkyl and acyl groups onto aromatic rings. rsc.orgrsc.org For this compound, these reactions would likely occur at the positions activated by the hydroxyl group. The choice of Lewis acid catalyst and reaction conditions can be optimized to control the regioselectivity. For instance, milder catalysts might favor substitution at the more sterically accessible positions.

A plausible reaction scheme for the Friedel-Crafts acylation is shown below:

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Naphthalene Core

| Reaction Type | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |

| Halogenation | Br₂, FeBr₃ | Bromo-substituted derivatives |

| Sulfonation | H₂SO₄ | Sulfonic acid derivatives |

It is important to note that the conditions for these electrophilic substitutions must be carefully chosen to avoid side reactions involving the hydroxyl and hydroxymethyl groups. Protection of these functional groups may be necessary prior to performing reactions on the naphthalene core.

Reactions Directed at the Naphthalenol Hydroxyl Group

The phenolic hydroxyl group at the 2-position of the naphthalene ring is a key site for chemical modification, offering a handle for introducing a variety of functionalities.

The naphthalenol hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. These reactions are typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.

Alkylation: Williamson ether synthesis is a common method for the alkylation of phenols. This involves reacting the corresponding phenoxide with an alkyl halide.

Acylation: Acylation can be achieved using acyl chlorides or anhydrides in the presence of a base such as pyridine (B92270) or triethylamine.

Table 2: Representative Alkylation and Acylation Reactions of the Naphthalenol Hydroxyl Group

| Reaction Type | Reagents | Product Type |

| Methylation | CH₃I, K₂CO₃ | Methyl ether |

| Benzylation | Benzyl (B1604629) bromide, NaH | Benzyl ether |

| Acetylation | Acetic anhydride, Pyridine | Acetate (B1210297) ester |

| Benzoylation | Benzoyl chloride, Triethylamine | Benzoate ester |

These modifications can significantly alter the electronic and steric properties of the molecule, influencing its solubility, reactivity, and biological activity.

Given the presence of two distinct hydroxyl groups (phenolic and benzylic), strategies for their selective protection and deprotection are crucial for achieving specific chemical transformations. Orthogonal protecting groups are those that can be removed under different conditions, allowing for the selective unmasking of one hydroxyl group while the other remains protected. wikipedia.org

The phenolic hydroxyl group of the naphthalenol is more acidic than the benzylic hydroxymethyl group. This difference in acidity can be exploited for selective protection. For instance, under carefully controlled basic conditions, the phenolic hydroxyl can be selectively deprotonated and reacted with a protecting group.

Common protecting groups for hydroxyl functions include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), ethers (e.g., benzyl (Bn)), and esters (e.g., acetate (Ac)).

Table 3: Orthogonal Protection Strategies for the Hydroxyl Groups

| Protecting Group | Protection Reagent | Deprotection Conditions | Selective for |

| TBDMS | TBDMS-Cl, Imidazole | F⁻ (e.g., TBAF) | Benzylic OH (kinetically) |

| Benzyl (Bn) | Benzyl bromide, NaH | H₂, Pd/C | Phenolic OH (thermodynamically) |

| Acetate (Ac) | Acetic anhydride, Pyridine | Mild base (e.g., K₂CO₃, MeOH) | Phenolic OH (kinetically) |

The choice of protecting group strategy will depend on the subsequent reaction conditions that the molecule needs to endure. For example, silyl ethers are generally stable to basic conditions but are cleaved by acid or fluoride (B91410) ions, while benzyl ethers are stable to a wide range of conditions but can be removed by hydrogenolysis. uwindsor.canih.gov

Reactions Involving the Phenyl-Bound Hydroxymethyl Moiety

The benzylic hydroxymethyl group on the phenyl ring offers another site for chemical modification, allowing for transformations that can introduce new functionalities or be used for conjugation purposes.

The primary benzylic alcohol can be oxidized to an aldehyde and further to a carboxylic acid. A variety of oxidizing agents can be employed, with the choice of reagent determining the extent of oxidation. researchgate.netmdpi.com

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively oxidize the primary alcohol to the corresponding aldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) will oxidize the primary alcohol directly to the carboxylic acid.

The resulting aldehyde is a versatile intermediate that can undergo a range of further transformations, including:

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., NaBH₃CN) to form a secondary amine.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide to form an alkene.

Reduction back to the Alcohol: The aldehyde can be reduced back to the primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄).

These transformations provide access to a diverse range of derivatives with altered chemical and physical properties.

The hydroxymethyl group is a convenient handle for attaching the molecule to other chemical entities, a process known as conjugation. This is particularly relevant for the development of fluorescent probes, where the naphthalenol moiety can act as a fluorophore. nih.govsc.edu

The alcohol can be converted into a more reactive functional group, such as a halide or a tosylate, to facilitate nucleophilic substitution by a biomolecule or another probe component. Alternatively, the aldehyde or carboxylic acid derived from the oxidation of the hydroxymethyl group can be used for conjugation.

Aldehyde Conjugation: The aldehyde can react with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. It can also be coupled to primary amines via reductive amination.

Carboxylic Acid Conjugation: The carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide (NHS) ester) and then reacted with primary amines to form stable amide bonds.

These conjugation strategies are fundamental in the design of targeted probes for biological imaging and sensing applications. rsc.orgscispace.com

Stereoselective Transformations and Enantioselective Synthesis of Analogous Highly Functionalized Naphthalene Derivatives

The generation of stereochemically defined, highly functionalized naphthalene derivatives is a significant objective in modern organic synthesis, driven by the prevalence of such scaffolds in biologically active molecules and advanced materials. nih.govlifechemicals.com While specific stereoselective transformations for this compound are not extensively detailed in the literature, a variety of powerful strategies have been developed for analogous naphthalene systems. These methodologies provide a framework for the potential enantioselective synthesis and derivatization of the target compound and its analogues. Key approaches include catalytic asymmetric dearomatization, the synthesis of atropisomeric naphthalene derivatives, and asymmetric additions to chiral naphthalene precursors.

A pivotal strategy for creating three-dimensional, enantioenriched structures from flat aromatic precursors is the catalytic asymmetric dearomatization (CADA) of naphthalenes. nih.gov This method directly constructs complex chiral architectures that would be challenging to produce through traditional multi-step sequences. nih.gov One notable approach involves a silver-catalyzed enantioselective dearomatization of vinylnaphthalenes with azodicarboxylates, which yields a diverse array of enantioenriched polyheterocycles with high regioselectivity and enantioselectivity. nih.gov This transformation facilitates a 6-endo-trig process to form the dearomatized product. nih.gov The versatility of this method is demonstrated by its compatibility with late-stage functionalization of bioactive compounds. nih.gov

Another significant area of research is the atroposelective synthesis of biaryl compounds containing a naphthalene core. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. The asymmetric synthesis of quinoline-naphthalene atropisomers has been achieved through a two-step strategy involving a chiral phosphoric acid-catalyzed Povarov reaction followed by a DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) oxidation reaction. nih.govresearchgate.net This method facilitates a central-to-axial chirality conversion, transforming stereocenters created in the initial cycloaddition into a chiral axis in the final atropisomeric product with excellent yields and high enantioselectivities. researchgate.net

The table below summarizes key findings in the enantioselective synthesis of functionalized naphthalene derivatives, highlighting the diversity of the transformations and the high levels of stereocontrol achieved.

Further research has explored the development of novel synthetic sequences for constructing polyfunctionalized naphthalenes. For instance, a method involving propargyl-allenyl isomerization and subsequent electrocyclization has been developed, showcasing an alternative route to access these complex structures. rsc.org Additionally, skeletal editing of related heterocycles like isoquinolines offers a modern approach to synthesizing substituted naphthalenes. Inspired by the Wittig reaction, a nitrogen-to-carbon atom transmutation allows for the conversion of isoquinolines into a wide range of naphthalenes using an inexpensive phosphonium ylide as the carbon source. nih.govresearchgate.net This strategy is significant as it can leverage the well-established C-H functionalization chemistry of isoquinolines to introduce substituents that are then incorporated into the final naphthalene product. nih.gov

The table below details different catalysts and ligands that have been successfully employed in the asymmetric synthesis of naphthalene derivatives, providing insight into the tools available for achieving stereocontrol.

These diverse and innovative strategies underscore the ongoing advancements in the stereoselective synthesis of complex naphthalene-containing molecules. While direct application to this compound requires further investigation, these methodologies provide a robust foundation for designing synthetic routes to its chiral derivatives and analogous highly functionalized structures.

Advanced Applications of 6 3 Hydroxymethyl Phenyl Naphthalen 2 Ol in Chemical and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

No specific research findings are available to detail the role of 6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol as a key intermediate in the synthesis of complex organic molecules.

Development in Materials Science and Optoelectronic Devices

No specific research findings are available to describe the development of this compound in materials science and optoelectronic devices.

Integration into Fluorescent Materials and Chromophores for Light Emission

No specific research findings are available on the integration of this compound into fluorescent materials or chromophores.

Design of pH-Responsive or Halochromic Systems

No specific research findings are available on the use of this compound in the design of pH-responsive or halochromic systems.

Utility in Chemical Sensing and Molecular Probes

No specific research findings are available to detail the utility of this compound in chemical sensing and molecular probes.

Development of Fluorescent Chemical Sensors (e.g., for anions)

No specific research findings are available on the development of fluorescent chemical sensors based on this compound.

Application as Photoactivatable Caging Groups in Chemical Biology

No specific research findings are available on the application of this compound as a photoactivatable caging group.

Future Research Directions and Perspectives on 6 3 Hydroxymethyl Phenyl Naphthalen 2 Ol

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, and the development of environmentally benign and efficient methods for their construction is a paramount goal. Future research on 6-(3-(hydroxymethyl)phenyl)naphthalen-2-ol should prioritize the exploration of novel and sustainable synthetic pathways that move beyond traditional cross-coupling reactions, which often rely on precious metal catalysts and hazardous solvents.

Green chemistry approaches are essential for the future synthesis of this and related compounds. mdpi.com This includes the investigation of catalytic systems based on earth-abundant and non-toxic metals like iron or copper. mdpi.com Furthermore, the use of greener reaction media, such as water, ionic liquids, or deep eutectic solvents, should be explored to minimize the environmental impact. Methodologies like one-pot reactions and flow chemistry could also offer more sustainable and scalable routes to this compound. mdpi.com A particularly promising avenue is the development of metal-free biaryl coupling strategies, such as photosplicing, which utilizes light to mediate the carbon-carbon bond formation, thereby avoiding heavy metal waste streams entirely. scientificupdate.com Another sustainable approach to consider is the direct C-H functionalization of naphthalene (B1677914) precursors, which avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. rsc.orgexlibrisgroup.com

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Earth-Abundant Metal Catalysis (e.g., Fe, Cu) | Reduced cost and toxicity compared to precious metal catalysts. mdpi.com |

| Green Solvents (e.g., water, ionic liquids) | Minimized environmental impact and improved safety. mdpi.com |

| Metal-Free Cross-Coupling (e.g., photosplicing) | Avoidance of heavy metal contamination and waste. scientificupdate.com |

| Direct C-H Functionalization | Increased atom economy and reduced synthetic steps. rsc.orgexlibrisgroup.com |

| Flow Chemistry | Enhanced scalability, safety, and process control. mdpi.com |

Deeper Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and potential transformations of this compound is crucial for optimizing existing synthetic routes and designing new ones. Future research should focus on elucidating the intricate details of the key bond-forming and bond-breaking steps.

For instance, in the context of transition metal-catalyzed cross-coupling reactions that could be employed for its synthesis, such as Suzuki-Miyaura or Negishi couplings, detailed mechanistic studies can reveal the nature of the active catalytic species, the kinetics of each step (oxidative addition, transmetalation, and reductive elimination), and the factors controlling regioselectivity and yield. acs.orgnih.gov Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for investigating reaction mechanisms at the molecular level. acs.orgnih.govacs.org DFT calculations can be used to map out the potential energy surfaces of the reaction, identify transition states, and predict reaction outcomes, providing insights that are often difficult to obtain through experimental means alone. acs.orgnih.govacs.orgresearchgate.net Such studies on the formation of the biaryl bond in this compound would be invaluable.

Advanced Computational Modeling for Predictive Structure-Application Relationships (SARs)

Computational modeling is poised to play a pivotal role in predicting the properties and potential applications of this compound, thereby guiding experimental efforts. Advanced computational techniques can be employed to establish Structure-Application Relationships (SARs), which correlate the molecular structure of the compound with its macroscopic properties and performance in various applications.

Quantum chemical methods like DFT can be used to calculate a range of molecular properties, including electronic structure (HOMO-LUMO gap), spectroscopic characteristics, and thermochemical data. samipubco.com This information is fundamental to understanding the compound's potential as a functional material. For instance, the calculated electronic properties can suggest its suitability for use in organic electronic devices. samipubco.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to predict the biological activity of this compound and its derivatives. nih.gov By building computational models based on a series of related compounds, it may be possible to predict their efficacy for specific biological targets, thus accelerating the drug discovery process. nih.gov Molecular dynamics simulations can also provide insights into the intermolecular interactions and bulk properties of materials incorporating this compound. osti.gov

| Computational Method | Predicted Properties for this compound | Potential Applications |

| Density Functional Theory (DFT) | Electronic structure, optical properties, reactivity. samipubco.com | Organic electronics, sensors. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity. nih.gov | Medicinal chemistry. |

| Molecular Dynamics (MD) | Intermolecular interactions, bulk material properties. osti.gov | Materials science. |

Expansion of Applications in Emerging Areas of Materials Science and Chemical Sensing

The unique combination of a naphthalene core and functional groups in this compound makes it an attractive candidate for a variety of applications in materials science and chemical sensing. Future research should focus on exploring these potential uses.

Naphthalene derivatives are known to exhibit interesting photophysical properties, and many are fluorescent. nih.govresearchgate.net The rigid, π-conjugated system of this compound suggests that it may also possess useful fluorescence characteristics. This opens up possibilities for its use as a fluorescent probe for the detection of specific analytes, such as metal ions or biologically important molecules. nih.govniscpr.res.inrsc.orgtandfonline.com The hydroxyl groups could act as binding sites, leading to changes in the fluorescence signal upon interaction with a target species. rsc.org

In the realm of materials science, naphthalene-based compounds are being investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). gatech.eduacs.orgmdpi.comrsc.org The extended π-system of this compound could contribute to charge transport properties, making it a potential component of organic semiconductor materials. gatech.eduacs.org The hydroxymethyl and hydroxyl groups also offer handles for further functionalization or incorporation into larger polymeric structures, allowing for the tuning of material properties. nbinno.com For example, these functional groups could be used to create hydrogen-bonded networks or to covalently link the molecule into a polymer backbone, influencing the material's morphology and electronic characteristics.

Integration into Multidisciplinary Research Platforms beyond traditional synthetic chemistry.

To fully unlock the potential of this compound, it is crucial to integrate its study into multidisciplinary research platforms that bridge the gap between traditional synthetic chemistry and other scientific fields. This collaborative approach will foster innovation and lead to the discovery of novel applications.

Collaboration with materials scientists and engineers will be key to developing and testing materials based on this compound for applications in electronics and photonics. jhu.edustanford.edu This would involve not only the synthesis of the molecule but also its characterization in thin films and devices. Similarly, partnerships with biologists and pharmacologists could lead to the exploration of its potential as a therapeutic agent or a biological probe. ontosight.aiijpsjournal.com The integration of synthetic chemistry with computational science will also be vital for the rational design of new derivatives with tailored properties. researchgate.net By adopting a multidisciplinary approach, the research on this compound can move beyond the confines of a single discipline and contribute to a broader range of scientific and technological advancements. efmaterials.comyoutube.com

Q & A

Basic Questions

Q. What are the common synthetic routes for 6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling between a boronic acid derivative of 3-(hydroxymethyl)phenyl and a brominated naphthalen-2-ol precursor. Hydroxyl groups may require protection (e.g., using tert-butyldimethylsilyl ether) to prevent side reactions during coupling . Post-synthesis, deprotection under mild acidic conditions (e.g., TBAF in THF) yields the target compound. Characterization by H NMR and HPLC ensures intermediate purity (≥95%) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min; UV detection at 254 nm to assess purity (>98%) .

- NMR Spectroscopy : H NMR (DMSO-d6, 400 MHz) identifies key protons: aromatic signals between δ 6.8–8.2 ppm, hydroxymethyl (-CH2OH) at δ 4.6–4.8 ppm, and hydroxyl (-OH) at δ 9.5–10.0 ppm .

- Mass Spectrometry (ESI-MS) : Expected [M+H] peak at m/z 265.1 .

Q. How are hydroxyl groups protected during synthesis to avoid undesired side reactions?

- Methodological Answer : Hydroxyl groups are often protected as silyl ethers (e.g., TBSCl in DMF with imidazole) due to their stability under coupling conditions. Deprotection is achieved using tetra-n-butylammonium fluoride (TBAF) in THF, monitored by TLC (Rf shift from 0.8 to 0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for regioselective substitution be resolved?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping aromatic protons) are resolved using 2D techniques (HSQC, HMBC) to assign coupling patterns. X-ray crystallography via SHELXL refinement provides unambiguous confirmation of regiochemistry (e.g., C–O bond lengths ≈ 1.36 Å for phenolic groups) . For ambiguous cases, isotopic labeling (e.g., C at the hydroxymethyl position) enhances spectral resolution .

Q. What experimental design principles apply to evaluating its biological activity against cancer cell lines?

- Methodological Answer :

- Dose-Response Assays : Test concentrations from 1 nM–100 μM in triple-negative breast cancer (MDA-MB-231) and normal fibroblast (NIH/3T3) cells. Use MTT assays at 48h to determine IC50 and selectivity indices .

- Mechanistic Studies : Perform Western blotting for apoptosis markers (e.g., cleaved caspase-3) and ROS detection via DCFH-DA fluorescence. Structural analogs (e.g., 2-(furan-2-yl)naphthalen-1-ol derivatives) guide SAR analysis .

Q. How can conflicting bioactivity data across assays be reconciled?

- Methodological Answer : Discrepancies (e.g., high potency in vitro vs. low in vivo efficacy) may stem from pharmacokinetic limitations. Address this by:

- Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS quantifies parent compound depletion over 60 min .

- Solubility Optimization : Use co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability. Compare logP values (experimental vs. computational) to refine formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.